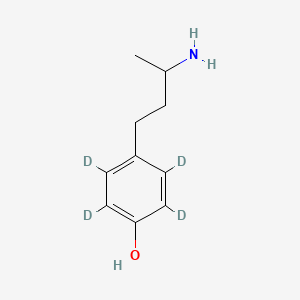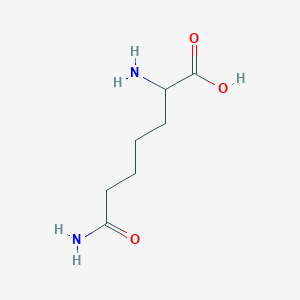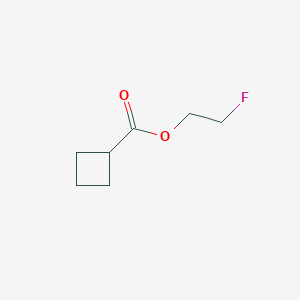
2-Fluoroethyl cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl cyclobutanecarboxylate is an organic compound that features a cyclobutane ring attached to a carboxylate ester group, with a fluoroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with 2-fluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous production of the ester with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl cyclobutanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclobutanecarboxylic acid and 2-fluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions involving the fluoroethyl group.
Major Products Formed
Hydrolysis: Cyclobutanecarboxylic acid and 2-fluoroethanol.
Reduction: 2-Fluoroethyl cyclobutanol.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Scientific Research Applications
2-Fluoroethyl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl cyclobutanecarboxylate in biological systems involves its hydrolysis to cyclobutanecarboxylic acid and 2-fluoroethanol. The fluoroethyl group can interact with various molecular targets, potentially inhibiting enzymes or altering cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the fluoroethyl group, making it less reactive in nucleophilic substitution reactions.
2-Fluoroethyl acetate: Contains a simpler ester group, making it less structurally complex than 2-Fluoroethyl cyclobutanecarboxylate.
Ethyl cyclobutanecarboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both a cyclobutane ring and a fluoroethyl group
Properties
CAS No. |
211628-33-0 |
|---|---|
Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
2-fluoroethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C7H11FO2/c8-4-5-10-7(9)6-2-1-3-6/h6H,1-5H2 |
InChI Key |
VIAVIFGIAWBUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
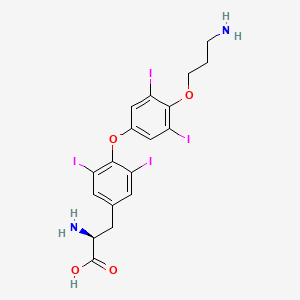
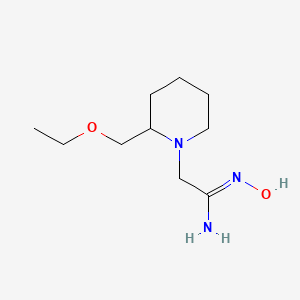
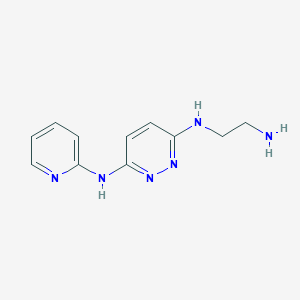
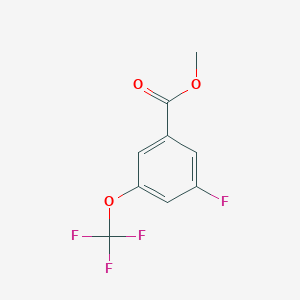
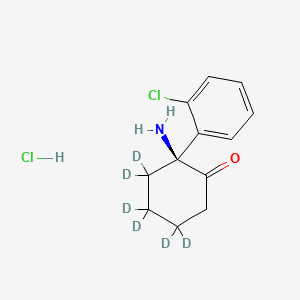
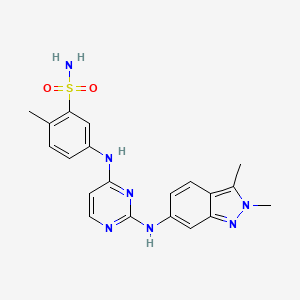
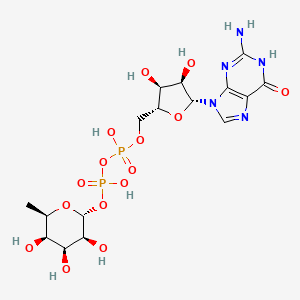
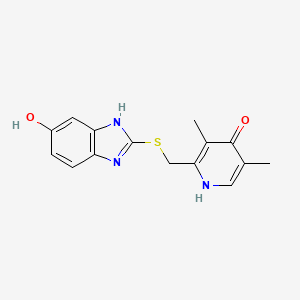
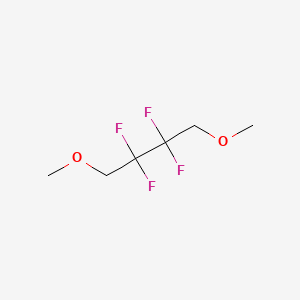
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
